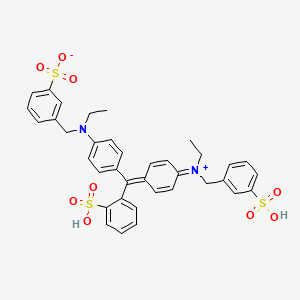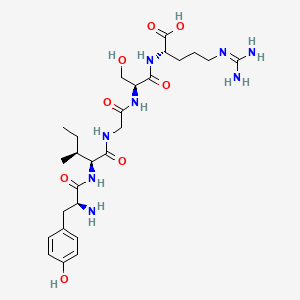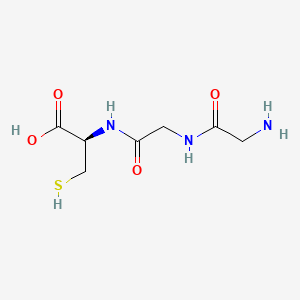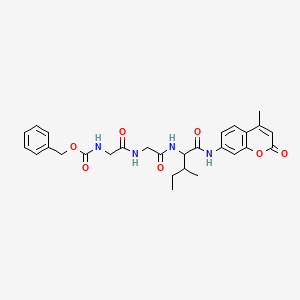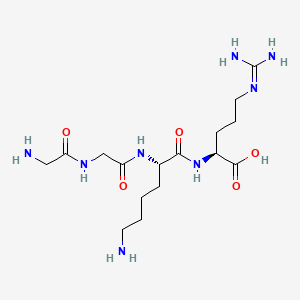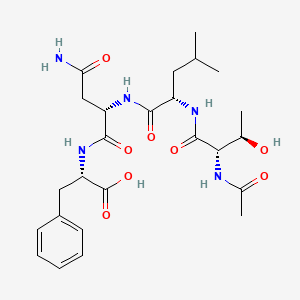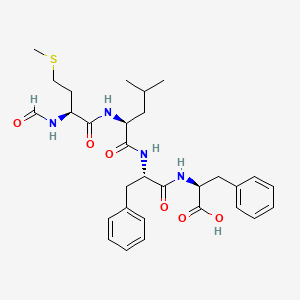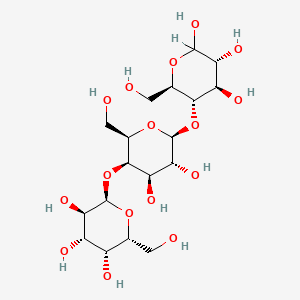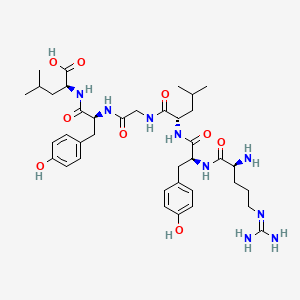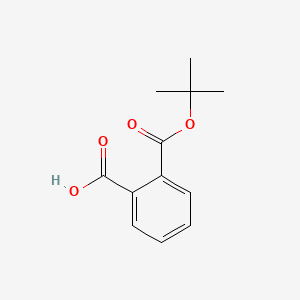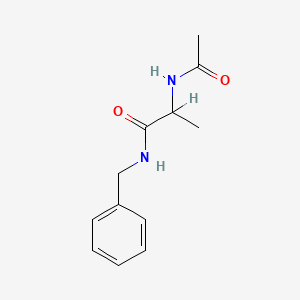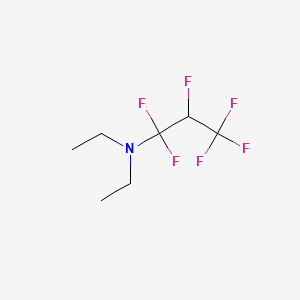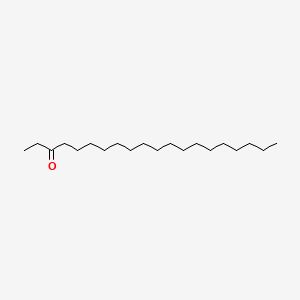
3-Eicosanone
Overview
Description
3-Eicosanone is a chemical compound with the formula C20H40O . It can be used to chemically characterize and evaluate the bioactivity of bacteriocin from marine biofilm-forming bacteria .
Molecular Structure Analysis
The molecular structure of 3-Eicosanone consists of 20 carbon atoms, 40 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Eicosanoids, which include 3-Eicosanone, are primarily generated by the hydrolysis of membrane phospholipids by phospholipase A2 to ω-3 and ω-6 C20 fatty acids. These are then converted to leukotrienes (LTs), prostaglandins (PGs), prostacyclins (PCs), and thromboxanes (TXAs) .
Physical And Chemical Properties Analysis
3-Eicosanone has a melting point of 39°C and a boiling point of 363.11°C. Its density is approximately 0.8559 g/cm3, and it has a refractive index of 1.445 . It is slightly soluble in chloroform, ethyl acetate, and hexanes .
Scientific Research Applications
Basic Science and Medicinal Development
Research in the field of eicosanoids, which includes compounds like 3-Eicosanone, has significantly contributed to the development of new therapeutic agents for various diseases. Studies in structure, function, and molecular mechanisms have led to the discovery of novel therapeutic targets and drugs (Samuelsson, 2012).
Eicosanoids in Asthma and Allergies
Eicosanoids, encompassing prostaglandins and leukotrienes, are crucial in pathophysiological processes relevant to asthma and allergies. Their modulation through various drugs, including leukotriene synthesis inhibitors, has shown significant effects in managing these conditions (Sokolowska et al., 2020).
Essential Fatty Acids and Health
Essential fatty acids (EFA), like 3-Eicosanone, are vital beyond energy provision. They are precursors for prostanoids and other eicosanoids, impacting various physiological functions and disease conditions, including blood pressure regulation and inflammatory responses (Uauy et al., 1999).
Inflammation and Dietary Fats
The balance between n-6 fatty acid arachidonic acid and n-3 fatty acids, which includes 3-Eicosanone, is significant in inflammation. They influence eicosanoidproduction, affecting various inflammatory conditions like asthma, arthritis, and cardiovascular diseases. Understanding this balance helps in developing dietary and therapeutic strategies for these diseases (Calder, 2009); (Calder, 2013).
Immunonutrition
Dietary ω-3 fatty acids, including 3-Eicosanone, have a significant impact on cell functions, influencing membrane stability, receptor formation, and eicosanoid generation. Their intake has shown benefits in cardiovascular diseases, rheumatoid arthritis, inflammatory bowel diseases, and more, highlighting their role in immunonutrition (Alexander, 1998).
Eicosanoids and Cancer
Eicosanoids, derived from compounds like 3-Eicosanone, play critical roles in cancer progression and metastasis. Understanding their molecular mechanisms in tumor evolution provides insights into developing cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).
Eicosanoids in Neurology and Psychiatry
Eicosanoids influence various neuropsychiatric conditions. Research shows their impact on brain metabolism and symptom improvement in disorders like psychosis, suggesting their potential in neurological and psychiatric treatments (Berger et al., 2008).
Safety And Hazards
When handling 3-Eicosanone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
icosan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLRRQCABCGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183732 | |
| Record name | 3-Eicosanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Eicosanone | |
CAS RN |
2955-56-8 | |
| Record name | NSC 406005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-EICOSANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Eicosanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



